![molecular formula C8H6BrN3O2 B2457570 3-溴-1H-吡唑并[4,3-b]吡啶-5-羧酸甲酯 CAS No. 1352909-37-5](/img/structure/B2457570.png)
3-溴-1H-吡唑并[4,3-b]吡啶-5-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 3-position and a methyl ester group at the 5-position. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
科学研究应用
Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes and receptors, such as tropomyosin receptor kinases (TRKs), which are implicated in cancer.
Biological Studies: The compound is employed in studying the biological pathways and mechanisms of various diseases, including cancer and neurological disorders.
Chemical Biology: It serves as a probe for investigating the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
作用机制
Target of Action
Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate is a derivative of the 1H-pyrazolo[3,4-b]pyridine class of compounds . These compounds have been the subject of extensive research due to their structural similarity to the purine bases adenine and guanine . .
Mode of Action
It is known that pyrazolo[3,4-b]pyridine derivatives can interact with various biological targets due to their structural similarity to purine bases
Biochemical Pathways
Pyrazolo[3,4-b]pyridine derivatives are known for their diverse biological activities, suggesting that they may interact with multiple biochemical pathways
Result of Action
Given the structural similarity of pyrazolo[3,4-b]pyridine derivatives to purine bases, it is plausible that this compound could have diverse biological effects
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-ketoester. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.
Bromination: The pyrazole intermediate is then brominated at the 3-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Cyclization: The brominated pyrazole undergoes cyclization with a suitable pyridine derivative under basic conditions to form the pyrazolopyridine core.
Esterification: Finally, the carboxylic acid group at the 5-position is esterified using methanol and a catalytic amount of sulfuric acid to yield the desired methyl ester.
Industrial Production Methods
Industrial production of methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated bromination systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions
Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.
Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (CuI, Pd/C).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (THF, ethanol).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, water).
Major Products
Substitution: Various substituted pyrazolopyridines.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acid derivatives.
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Similar structure but different substitution pattern.
1H-Pyrazolo[4,3-c]pyridine: Different fusion pattern of the pyrazole and pyridine rings.
1H-Pyrazolo[4,3-b]quinoline: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methyl ester group allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug design .
属性
IUPAC Name |
methyl 3-bromo-2H-pyrazolo[4,3-b]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)5-3-2-4-6(10-5)7(9)12-11-4/h2-3H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRDNIFDCCLZNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(NN=C2C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
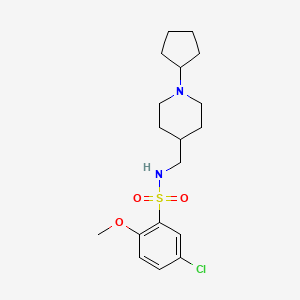
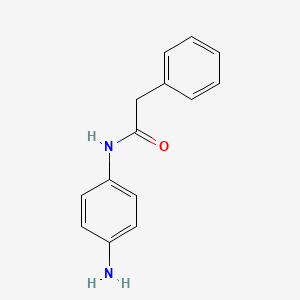
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2457491.png)
![2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2457492.png)
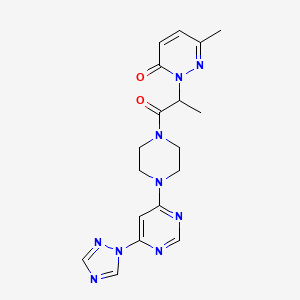
![2-Ethylsulfanyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B2457495.png)
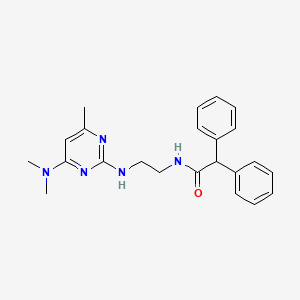
![6-Azaspiro[2.5]oct-1-ene;hydrochloride](/img/structure/B2457497.png)

![ethyl 4-(4-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2457499.png)
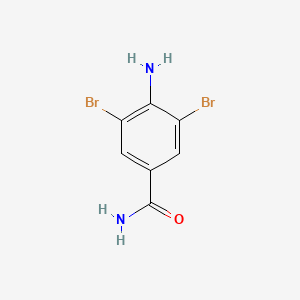
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2457505.png)
![(2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-phenylprop-2-enamide](/img/structure/B2457508.png)
![3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2457510.png)
